Ethyl 4-(diethoxyphosphoryl)benzoate
Overview
Description
Ethyl 4-(diethoxyphosphoryl)benzoate is an organic compound with the molecular formula C13H19O5P It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(diethoxyphosphoryl)benzoate typically involves the esterification of 4-(diethoxyphosphoryl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(diethoxyphosphoryl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(diethoxyphosphoryl)benzoic acid.
Reduction: Formation of 4-(diethoxyphosphoryl)benzyl alcohol.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(diethoxyphosphoryl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors that recognize phosphate esters. This interaction can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Ethyl 4-(diethoxyphosphoryl)benzoate can be compared with other similar compounds such as:
Diethyl benzylphosphonate: Similar structure but with a benzyl group instead of an ethyl ester.
Ethyl 4-(dimethoxyphosphoryl)benzoate: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxyphosphoryl group provides versatility in chemical reactions and potential biological activity .
Biological Activity
Ethyl 4-(diethoxyphosphoryl)benzoate, an organic compound with the molecular formula , is a derivative of benzoic acid characterized by its unique diethoxyphosphoryl group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial properties and implications in drug development. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
This compound features a benzoate moiety esterified with ethyl alcohol and a diethoxyphosphoryl group. The presence of the phosphonate structure is significant for its biological interactions.
Synthesis Methods
The synthesis typically involves the esterification of 4-(diethoxyphosphoryl)benzoic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. Advanced industrial methods may utilize continuous flow processes to enhance yield and efficiency .
The biological activity of this compound is attributed to its ability to mimic phosphate groups, allowing it to interact with various enzymes and receptors that recognize phosphate esters. This interaction can modulate key biochemical pathways, influencing metabolic processes .
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity against several bacterial strains. For instance, studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways. Its phosphonate structure allows it to act as a competitive inhibitor for enzymes that utilize phosphate substrates. This property is particularly relevant in the context of drug development for diseases where enzyme inhibition is beneficial .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various phosphonates' antimicrobial properties, this compound demonstrated significant inhibition against multiple bacterial strains, highlighting its potential as a lead compound for antibiotic development .
- Enzyme Interaction : A study investigating the interaction of phosphonate compounds with dihydropteroate synthase—a key enzyme in folate biosynthesis—showed that this compound could effectively inhibit enzyme activity, suggesting a pathway for therapeutic application in treating bacterial infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl benzylphosphonate | Contains a benzyl group instead of an ethyl ester | |
Ethyl 4-(dimethoxyphosphoryl)benzoate | Contains methoxy groups instead of ethoxy groups | |
Ethyl 2-(diethoxyphosphoryl)-2-(4-fluorophenyl)acetate | Aryl substitution provides different reactivity |
This comparison illustrates how structural variations influence biological activity and reactivity profiles.
Properties
IUPAC Name |
ethyl 4-diethoxyphosphorylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-16-13(14)11-7-9-12(10-8-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFPROCAZKXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378646 | |
Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17067-92-4 | |
Record name | Ethyl 4-(diethoxyphosphoryl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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